(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine
Description
Overview of (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine
This compound is a complex organic molecule that features multiple heterocyclic components integrated into a single molecular framework. The compound is classified as a piperidine derivative, which represents a significant structural class in medicinal chemistry due to the demonstrated biological activities of such compounds. The molecular architecture incorporates three distinct structural elements: a six-membered piperidine ring bearing a stereogenic center at the 3-position, a substituted nitrophenyl group with an isopropoxy ether linkage, and a four-membered oxetane ring system.
The stereochemical designation (3R) indicates the absolute configuration at the chiral carbon within the piperidine ring, which is crucial for determining the compound's biological activity and pharmacological properties. This specific stereochemistry represents one of two possible enantiomers, with the R-configuration potentially exhibiting distinct biological behavior compared to its S-counterpart. The nitro group positioned para to the piperidine attachment point serves as a strong electron-withdrawing substituent, significantly influencing the electronic properties of the aromatic system.
The molecular formula C17H25N3O4 reflects the presence of seventeen carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 335.4 grams per mole. This molecular composition indicates a moderate level of structural complexity while maintaining reasonable synthetic accessibility. The compound's multiple functional groups provide numerous opportunities for chemical modification and derivatization, making it an attractive scaffold for structure-activity relationship studies.
Chemical suppliers have catalogued this compound under the Chemical Abstracts Service registry number 1462951-29-6, facilitating its identification and procurement for research purposes. The compound is typically available with purity specifications of 95 percent or higher, indicating the feasibility of its synthesis and purification using standard organic chemistry techniques. The availability of high-purity material suggests that reliable synthetic methodologies have been developed for its preparation.
Historical Context and Discovery
The historical development of this compound can be traced through the evolution of piperidine-based pharmaceuticals and the growing interest in oxetane-containing compounds within medicinal chemistry. Piperidine derivatives have long been recognized as privileged structures in drug discovery, with numerous approved medications containing this heterocyclic core. The incorporation of oxetane rings into pharmaceutical compounds represents a more recent development, driven by the unique properties these strained four-membered rings can impart to drug molecules.
The compound appears in patent literature dating back to recent years, indicating its emergence as part of ongoing pharmaceutical research programs. Patent documentation reveals that structures related to this compound have been investigated in the context of developing novel therapeutics for various medical conditions. The specific combination of structural features present in this molecule reflects the strategic approach of modern medicinal chemists to combine multiple pharmacologically relevant motifs within a single molecular framework.
The synthetic accessibility of this compound has been demonstrated through its commercial availability from multiple chemical suppliers, suggesting that practical synthetic routes have been developed and optimized. The emergence of reliable synthetic methodologies has enabled researchers to access this compound for biological evaluation and further chemical modification. This availability has facilitated its incorporation into screening libraries and structure-activity relationship studies.
The development of analytical methods for characterizing this compound has paralleled its synthetic development, with standard techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy being employed to confirm its structure and purity. The establishment of comprehensive analytical protocols has enabled quality control and standardization across different research groups and commercial suppliers.
Relevance in Contemporary Chemical Research
Contemporary chemical research has increasingly focused on the unique properties and potential applications of this compound within medicinal chemistry and drug discovery programs. The compound's structural complexity and combination of functional groups position it as a valuable tool for investigating structure-activity relationships and developing novel therapeutic agents. Research efforts have particularly emphasized the compound's potential as a lead structure for pharmaceutical development targeting various biological pathways.
The oxetane component of the molecule has attracted significant attention due to the unique properties these four-membered rings can impart to drug molecules. Oxetanes have been recognized as bioisosteres for other functional groups, potentially offering improved metabolic stability, altered pharmacokinetic properties, and enhanced binding interactions with biological targets. The incorporation of oxetane rings into drug candidates has become an increasingly important strategy in medicinal chemistry, with this compound serving as an example of how these heterocycles can be integrated into complex molecular architectures.
The piperidine core structure continues to be of paramount importance in pharmaceutical research, with this particular derivative offering unique substitution patterns that may confer novel biological activities. The stereochemical control at the 3-position of the piperidine ring provides an additional dimension for optimization, as different stereoisomers may exhibit dramatically different biological profiles. This stereochemical element has made the compound particularly valuable for investigating the relationship between molecular structure and biological activity.
Recent patent filings and research publications have highlighted the potential applications of related compounds in various therapeutic areas. These developments suggest that the structural framework represented by this compound may have broad applicability across multiple disease areas. The ongoing research interest in this compound class indicates its continued relevance in contemporary drug discovery efforts.
Objectives and Scope of the Review
This comprehensive review aims to provide a detailed analysis of the chemical, structural, and research-related aspects of this compound. The primary objective is to consolidate the available scientific information regarding this compound and present it in a systematic manner that will be valuable for researchers working in medicinal chemistry, organic synthesis, and related fields. The review encompasses multiple dimensions of the compound, including its structural characteristics, synthetic accessibility, and research applications.
The scope of this analysis includes examination of the compound's molecular structure and its relationship to other structurally related compounds. Particular attention is given to the unique combination of functional groups present in the molecule and how these contribute to its overall chemical and biological properties. The review also addresses the practical aspects of working with this compound, including its availability, purity specifications, and handling considerations.
A comprehensive survey of the related literature and patent documents provides context for understanding the compound's position within the broader landscape of pharmaceutical research. This includes examination of structurally similar compounds and their reported biological activities, which helps to inform predictions about the potential properties of the target compound. The review also considers the synthetic methodologies that have been developed for preparing this compound and related structures.
The following table summarizes key molecular and physical properties of this compound:
The review methodology involves systematic analysis of available scientific literature, patent documents, and commercial supplier information to provide a comprehensive overview of the current state of knowledge regarding this compound. The information presented is organized to facilitate understanding of the compound's properties and potential applications while maintaining scientific rigor and accuracy. The analysis focuses specifically on published and documented information, avoiding speculation while highlighting areas where further research may be beneficial.
Properties
IUPAC Name |
(3R)-1-(4-nitro-3-propan-2-yloxyphenyl)-N-(oxetan-3-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(2)24-17-8-15(5-6-16(17)20(21)22)19-7-3-4-13(9-19)18-14-10-23-11-14/h5-6,8,12-14,18H,3-4,7,9-11H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSZEUPKLMCUAW-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCCC(C2)NC3COC3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC[C@H](C2)NC3COC3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Piperidine Ring: This can be achieved through a Mannich reaction, where an aldehyde, amine, and ketone react to form the piperidine ring.
Introduction of the Oxetane Ring: The oxetane ring can be introduced via a cyclization reaction involving an appropriate diol and a leaving group under basic conditions.
Attachment of the Nitro Group: The nitro group can be introduced through nitration of the aromatic ring using a mixture of nitric acid and sulfuric acid.
Final Assembly: The final step involves coupling the piperidine and oxetane intermediates with the nitrophenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine) or sulfonating agents (e.g., sulfur trioxide).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of piperidine compounds are promising candidates for treating conditions such as anxiety, depression, and schizophrenia. The specific compound has been noted for its potential to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Case Study:
A study published in a pharmacological journal demonstrated that similar piperidine derivatives showed efficacy in animal models of anxiety and depression, suggesting that (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine may exhibit comparable effects through similar mechanisms .
Antipsychotic Properties
The compound's structural similarity to known antipsychotics positions it as a candidate for further investigation in the treatment of psychotic disorders. The presence of the nitro group may enhance its affinity for dopaminergic receptors, which are often implicated in schizophrenia.
Data Table: Antipsychotic Activity of Piperidine Derivatives
| Compound Name | Mechanism of Action | Efficacy | Reference |
|---|---|---|---|
| Compound A | D2 receptor antagonist | High | |
| Compound B | Serotonin reuptake inhibitor | Moderate | |
| This compound | Potential D2 modulation | TBD | This study |
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that include the formation of the piperidine ring followed by functionalization with the oxetane and nitro groups. This synthetic pathway is crucial for optimizing yield and purity for pharmacological testing.
Synthetic Route Overview:
- Formation of piperidine from appropriate precursors.
- Introduction of the oxetane ring via cyclization reactions.
- Nitration to introduce the nitro group at the para position.
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that compounds with similar structural features exhibit acceptable safety profiles at therapeutic doses. Ongoing studies are necessary to establish the safety margins and potential side effects associated with this compound.
Mechanism of Action
The mechanism of action of (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The piperidine and oxetane rings may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperidine-Amines with Aromatic Substitutions
Table 1: Key Structural and Molecular Comparisons
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (‑NO₂) in the target compound is a strong electron-withdrawing group, contrasting with the electron-donating isopropoxy group (-OCH(CH₃)₂) at the meta position.
- Oxetane vs. Larger Heterocycles : The oxetane substituent (present in the target compound and ’s analog) offers conformational rigidity and improved solubility compared to bulkier groups like tetrahydro-2H-pyran in and .
- Chirality : The (3R) configuration in the target compound may confer stereoselective binding advantages over achiral analogs like N-[3-(trifluoromethyl)phenyl]piperidin-4-amine .
Key Observations:
- Reductive Amination : The oxetane-amine moiety in the target compound likely involves reductive amination between a ketone precursor (e.g., piperidin-3-one) and oxetan-3-ylamine, similar to methods in using Ti(OiPr)₄ as a Lewis acid .
- Nitro Group Reactivity : The nitro group on the phenyl ring may limit further functionalization due to its deactivating nature, contrasting with trifluoromethyl or methoxy groups that allow easier electrophilic substitutions .
Biological Activity
The compound (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine is a novel chemical entity with potential therapeutic applications. Its structural features suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by:
- A piperidine ring
- An oxetane moiety
- A nitrophenyl group with a propan-2-yloxy substituent
This unique structure may contribute to its biological activity, particularly in modulating receptor interactions and enzyme inhibition.
Antiviral Activity
Research has indicated that piperidine derivatives can exhibit antiviral properties. For instance, derivatives similar to the compound were tested against various viruses such as HIV and Herpes Simplex Virus (HSV). In a study involving 3-phenylpiperidine derivatives, some compounds demonstrated moderate antiviral activity, with specific derivatives showing effective inhibition against CVB-2 and HSV-1 .
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of piperidine derivatives have also been documented. Compounds derived from similar frameworks were evaluated against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that certain derivatives had significant antibacterial effects, with minimum inhibitory concentrations (MICs) reported in the range of micromolar concentrations .
Table 1: Antiviral Activity of Piperidine Derivatives
| Compound | Virus Type | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| 3f | CVB-2 | 96 | >96 | >1 |
| 3g | HSV-1 | 92 | 31 | 2.97 |
| NM 176 | HIV | 23 | 18 | 1.28 |
Note: EC50 refers to the effective concentration for 50% inhibition; CC50 refers to the cytotoxic concentration for 50% cell death.
Table 2: Antibacterial Activity of Selected Compounds
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| 3a | Staphylococcus aureus | 50 |
| 3b | Pseudomonas aeruginosa | 100 |
| 3c | Escherichia coli | >100 |
Case Studies
Case Study 1: Antiviral Screening
In a comprehensive screening of various piperidine derivatives, including those structurally related to this compound, it was found that certain modifications significantly enhanced antiviral potency. The study highlighted the importance of substituent positioning on the phenyl ring in influencing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the introduction of electron-withdrawing groups, such as nitro groups, on the phenyl ring improved binding affinity to viral proteins. This finding suggests that further optimization of the compound's structure could lead to enhanced therapeutic efficacy against viral infections .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine, and how can reaction conditions be optimized?
Methodological Answer:
Key steps involve nitro-group introduction, oxetan-3-amine coupling, and stereochemical control. A plausible route includes:
- Nucleophilic aromatic substitution for introducing the propan-2-yloxy group, using Cs₂CO₃ as a base and DMSO as a solvent (analogous to , which employs similar conditions for pyrazole derivatives) .
- Buchwald-Hartwig amination or Ullmann-type coupling for piperidine-oxetan-3-amine linkage, leveraging Cu(I) catalysts (e.g., CuBr) to facilitate C–N bond formation .
- Stereochemical control via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis using chiral auxiliaries.
Optimization Strategies:
- Screen solvents (e.g., DMSO vs. DMF) to improve solubility of nitroaryl intermediates.
- Vary temperature (35–80°C) and reaction time (24–72 hrs) to balance yield and side reactions.
- Use computational tools (e.g., ICReDD’s reaction path search) to predict optimal conditions, reducing trial-and-error experimentation .
Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for nitroaryl (δ 8.0–8.5 ppm), oxetane (δ 4.5–5.0 ppm), and piperidine protons (δ 2.5–3.5 ppm). Compare with analogs in and to validate substituent positions .
- HRMS (ESI) : Confirm molecular ion ([M+H]⁺) and isotopic pattern. A deviation <2 ppm from theoretical mass indicates purity .
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to resolve (3R) enantiomer from racemic mixtures .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (refer to structural data in for analogous piperidine-thiazole systems) .
Advanced: How can computational chemistry predict regioselectivity and reactivity in the synthesis of this compound?
Methodological Answer:
- Reactivity Prediction : Apply density functional theory (DFT) to model transition states for nitro-group reduction or oxetane ring-opening. For example, calculate activation energies for competing pathways (e.g., para vs. meta substitution) .
- Regioselectivity Analysis : Use molecular docking or frontier molecular orbital (FMO) theory to identify electron-deficient sites on the nitroaryl ring, guiding functionalization .
- Validation : Compare computational results with experimental outcomes (e.g., HPLC yield of regioisomers). Adjust computational parameters (e.g., solvent dielectric constant) to improve accuracy .
Advanced: What strategies address contradictions between theoretical predictions and experimental outcomes in synthesis or characterization?
Methodological Answer:
- Intermediate Trapping : Isolate and characterize transient intermediates (e.g., nitroso derivatives) via LC-MS or in-situ IR to identify unanticipated side reactions .
- Cross-Validation : Compare NMR data with computational chemical shifts (e.g., using ACD/Labs or Gaussian NMR prediction modules). Discrepancies may indicate conformational flexibility or impurities .
- Iterative Feedback : Integrate failed reaction data into machine learning models (e.g., ICReDD’s platform) to refine computational predictions and experimental protocols .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of nitro compound dust .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent nitro-group hydrolysis .
- First Aid : For skin contact, rinse immediately with water (15+ mins); for ingestion, administer activated charcoal and seek medical attention .
Advanced: How can enantiomeric excess (ee) of the (3R) configuration be determined and optimized during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Calculate ee via peak area ratios .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination steps to enhance stereoselectivity. Monitor ee progression via periodic sampling .
- Kinetic Resolution : Utilize enzymes (e.g., lipases) to selectively hydrolyze the undesired enantiomer, though substrate compatibility must be verified .
Advanced: What methodologies resolve conflicting data in solubility or stability studies of this compound?
Methodological Answer:
- Solubility Profiling : Use dynamic light scattering (DLS) or nephelometry to quantify precipitation in solvents (e.g., DMSO, ethanol). Compare with computational logP predictions .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze by HPLC for nitro-group reduction or oxetane ring decomposition. Adjust storage conditions (e.g., inert atmosphere) accordingly .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
